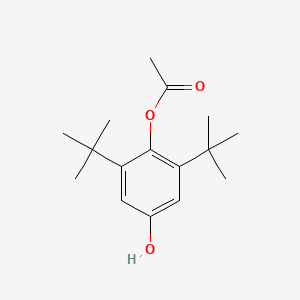

2,6-DI-Tert-butyl-4-hydroxyphenyl acetate

Descripción general

Descripción

2,6-DI-Tert-butyl-4-hydroxyphenyl acetate is an organic compound with the chemical formula C16H24O3. It is a phenolic antioxidant commonly used in various industrial applications due to its ability to stabilize polymers and prevent oxidative degradation .

Métodos De Preparación

2,6-DI-Tert-butyl-4-hydroxyphenyl acetate is typically synthesized by reacting 2,6-di-tert-butylphenol with acetic anhydride under acidic conditions . The reaction involves the acetylation of the hydroxyl group on the phenol ring, resulting in the formation of the acetate ester. Industrial production methods often involve the use of catalysts to enhance the reaction rate and yield .

Análisis De Reacciones Químicas

2,6-DI-Tert-butyl-4-hydroxyphenyl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert the compound back to its phenolic form. Reducing agents such as sodium borohydride are commonly used.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

2,6-DI-Tert-butyl-4-hydroxyphenyl acetate has a wide range of scientific research applications:

Chemistry: It is used as a stabilizer in polymer chemistry to prevent oxidative degradation of polymers.

Biology: The compound is studied for its antioxidant properties and potential protective effects against oxidative stress in biological systems.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals as an antioxidant additive.

Mecanismo De Acción

The antioxidant activity of 2,6-DI-Tert-butyl-4-hydroxyphenyl acetate is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic hydroxyl group plays a crucial role in this process by stabilizing the resulting phenoxyl radical through resonance . This mechanism helps protect polymers and other materials from oxidative degradation.

Comparación Con Compuestos Similares

2,6-DI-Tert-butyl-4-hydroxyphenyl acetate is similar to other phenolic antioxidants such as:

2,6-Di-tert-butyl-4-methylphenol (BHT): Both compounds are used as antioxidants, but BHT is more commonly used in food and cosmetics.

2,6-Di-tert-butyl-4-hydroxybenzaldehyde: This compound also exhibits antioxidant properties but is used more in chemical synthesis and research.

The uniqueness of this compound lies in its specific application as a stabilizer in industrial materials, providing enhanced durability and resistance to oxidative degradation compared to other similar compounds .

Propiedades

IUPAC Name |

(2,6-ditert-butyl-4-hydroxyphenyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-10(17)19-14-12(15(2,3)4)8-11(18)9-13(14)16(5,6)7/h8-9,18H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKZEOWXZNQGGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1C(C)(C)C)O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Benzyloxy)pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2981512.png)

![6-Amino-7-(benzenesulfonyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2981513.png)

![Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/new.no-structure.jpg)

![3-(thiophen-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2981523.png)

![2-[3-(4-Methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2981527.png)

![1-{[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide](/img/structure/B2981530.png)

![4-[5-(4-Ethoxy-3-methylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine](/img/structure/B2981533.png)

![2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B2981534.png)

![3-(3-methoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2981535.png)